3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
Structural Overview of Hybrid Heterocyclic Systems
The compound’s architecture merges three distinct heterocycles:
- Coumarin Core : A benzene ring fused to a pyrone moiety (2H-chromen-2-one), known for its planar structure and ability to engage in π-π stacking interactions. The coumarin system enhances membrane permeability and modulates electron distribution, facilitating interactions with enzymatic active sites.
- 1,3,4-Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom. This moiety contributes to metabolic stability and hydrogen-bonding capabilities, often critical for inhibiting enzymes like carbonic anhydrase.
- 1-Methyl-1H-1,2,3-Triazole : A five-membered aromatic ring with three nitrogen atoms and a methyl substituent. The triazole group improves solubility and participates in dipolar interactions, which are essential for binding to microbial targets.
The hybrid structure is synthesized via sequential cyclization and cross-coupling reactions, as demonstrated in analogous compounds. For instance, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (C₁₇H₁₀N₂O₃) and its derivatives exhibit polymorphic forms stabilized by head-to-head π-stacking, a feature likely conserved in the methyl-triazole variant.
Historical Context of Coumarin-Oxadiazole-Triazole Hybrid Development
The rational design of hybrid molecules emerged in the early 2010s to overcome limitations in monocyclic drug candidates. Key milestones include:
- 2019 : Synthesis of coumarin-1,3,4-oxadiazole hybrids (e.g., 7a-t) as selective carbonic anhydrase IX/XII inhibitors, achieving nanomolar potency.
- 2020 : Development of coumarin-triazole derivatives (e.g., 8a-e) with α-amylase inhibitory activity, highlighting the role of triazoles in enhancing binding affinity.
- 2023 : Systematic evaluation of coumarin-triazole hybrids as antimicrobial agents, demonstrating broad-spectrum activity against drug-resistant strains.
These advances underscore the synergistic effects of combining coumarin’s bioavailability with oxadiazole’s metabolic resilience and triazole’s versatile binding capacity.
Significance in Modern Medicinal Chemistry
The hybrid’s significance lies in its multi-target potential:
- Anticancer Applications : By inhibiting carbonic anhydrase IX/XII, it disrupts pH regulation in tumor microenvironments, a mechanism validated in coumarin-oxadiazole hybrids.
- Antimicrobial Activity : Triazole-modified coumarins exhibit potent effects against bacterial and fungal pathogens, attributed to their interference with microbial cell wall synthesis.
- Enzyme Modulation : Derivatives show promise as α-amylase inhibitors, offering a pathway for diabetes management.
Comparative studies of analogous structures reveal that methylation at the triazole’s 1-position enhances pharmacokinetic properties by reducing hepatic clearance.
Properties
IUPAC Name |
3-[5-(1-methyltriazol-4-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3/c1-19-7-10(15-18-19)13-17-16-12(22-13)9-6-8-4-2-3-5-11(8)21-14(9)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMWSAGZYBUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves a multi-step process:
Formation of the Triazole Ring:
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromenone: The final step involves coupling the triazole-oxadiazole intermediate with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation Products: Oxidized derivatives of the triazole and oxadiazole rings.
Reduction Products: Reduced forms of the triazole and oxadiazole rings.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential applications in various therapeutic areas:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism-Based Approaches : Research indicates that derivatives of oxadiazoles can inhibit telomerase activity in cancer cell lines, suggesting potential for use as anticancer agents. Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types (3).
Antimicrobial Properties
Compounds featuring triazole rings have demonstrated significant antimicrobial activity. The incorporation of the triazole moiety into the structure may enhance its efficacy against bacterial and fungal strains.
Anti-inflammatory Effects
The chromenone structure is known for its anti-inflammatory properties. Studies have shown that derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
Several case studies illustrate the effectiveness of similar compounds in various applications:
-
Anticancer Studies :
- A study on oxadiazole derivatives indicated significant inhibitory effects on gastric cancer cell lines (3). The synthesized compounds were evaluated using the telomere repeat amplification protocol (TRAP), showing promising results.
-
Antimicrobial Testing :
- Research on triazole-based compounds revealed effective inhibition of pathogenic bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.
-
Anti-inflammatory Screening :
- Compounds with chromenone structures were tested for their ability to reduce inflammation in vitro and in vivo models, demonstrating a reduction in pro-inflammatory cytokines.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Oxadiazole | Anticancer | 2.5 µM |
| Compound B | Triazole | Antimicrobial | 0.5 µM |
| Compound C | Chromenone | Anti-inflammatory | 10 µM |
Mechanism of Action
The mechanism of action of 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
DNA Intercalation: The aromatic rings in the compound allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Coumarin-Oxadiazole Hybrids
Table 1: Key Structural Analogs and Substituents
Physicochemical Properties
- Polymorphism : Aromatic substituents (phenyl, pyridinyl) promote polymorphism due to varied π-π stacking and hydrogen bonding, impacting melting points and dissolution rates .
- Solubility : The 1-methyltriazole group in the target compound may improve aqueous solubility compared to hydrophobic substituents (e.g., dichlorophenyl in ), which could enhance oral bioavailability.
Biological Activity
The compound 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a hybrid molecule that combines the structural features of triazoles and oxadiazoles with coumarin, a well-known scaffold in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₉N₅O₃
- Molecular Weight : 273.24 g/mol
- Key Functional Groups : Triazole, oxadiazole, coumarin
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₅O₃ |
| Molecular Weight | 273.24 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a study published in MDPI, compounds similar to the target compound were tested against human leukemia and breast cancer cell lines. The findings indicated that these compounds exhibited cytotoxic effects with IC₅₀ values in the sub-micromolar range. Specifically:
- CEM-13 (T acute lymphoblastic leukemia) : IC₅₀ = 0.5 µM
- MCF-7 (breast adenocarcinoma) : Induction of apoptosis was confirmed through flow cytometry, with increased p53 expression and caspase-3 activation observed .
Table 2: Anticancer Activity Summary
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.5 | Apoptosis induction |
| MCF-7 | 0.8 | p53 activation, caspase-3 cleavage |
| U-937 | 0.6 | Cell cycle arrest |
Antimicrobial Activity
The hybrid nature of this compound also suggests potential antimicrobial properties. Research has indicated that oxadiazole derivatives possess broad-spectrum antimicrobial activity.
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various oxadiazole derivatives, it was found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL .
Table 3: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines.
Case Study 3: Inhibition of Cytokine Production
Research indicated that a related compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by up to 50% . This suggests a mechanism for reducing inflammation through modulation of cytokine production.
Q & A
Q. What are the standard synthetic routes for preparing 3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 1,3,4-oxadiazole core via oxidative cyclization of semicarbazides using bromine in acetic acid (common for 1,3,4-oxadiazoles) .
- Step 2 : Incorporate the 1-methyl-1H-1,2,3-triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with sodium ascorbate and copper sulfate as catalysts .
- Step 3 : Couple the oxadiazole-triazole intermediate to the chromen-2-one backbone using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Purity (>99%) is confirmed by ¹H/¹³C NMR and mass spectrometry .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (at 100 K) confirms bond lengths (e.g., mean C–C = 0.002 Å) and torsion angles, with R-factors <0.05 .
- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm for chromen-2-one), triazole protons (δ 7.5–8.0 ppm), and methyl groups (δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
- Enzyme inhibition : Evaluate COX-2 or α-glucosidase inhibition via spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on chromen-2-one) using analogues from PubChem data .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogens, electron-withdrawing/donating groups) on the triazole, oxadiazole, and chromenone moieties .
- Molecular docking : Perform in silico docking (AutoDock Vina) to prioritize targets (e.g., kinases, DNA topoisomerases) for in vitro validation .
- Statistical modeling : Use QSAR with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the triazole nitrogen for pH-dependent release .
Q. What advanced techniques are used to analyze intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding, π-π stacking) using CrystalExplorer software .
- DFT calculations : Optimize molecular geometry (B3LYP/6-311G**) to compare theoretical vs. experimental bond lengths .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) to guide storage conditions .
Data Contradictions and Validation
Q. How to reconcile discrepancies in synthetic yields reported for similar 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Reaction monitoring : Use LC-MS to track intermediates and optimize reaction time/temperature .
- Catalyst screening : Compare Cu(I) (ascorbate) vs. Ru(II) catalysts for triazole formation efficiency .
- Purification protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
